molecular formula C20H35N7O7 B13399218 H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H

H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H

Cat. No.: B13399218
M. Wt: 485.5 g/mol
InChI Key: ZYTSTPIIKNCGRE-UHFFFAOYSA-N
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Description

Contextualization within Peptide Science

Peptides, short chains of amino acids linked by peptide bonds, are fundamental players in a vast array of biological functions. researchgate.net They can act as hormones, neurotransmitters, and signaling molecules, demonstrating a remarkable diversity of roles despite their relatively simple structure compared to larger proteins. researchgate.net The field of peptide science investigates the structure, function, and synthesis of these molecules, often with the aim of developing new therapeutic agents or research tools.

The Gly-Pro-Arg-Pro tetrapeptide serves as a classic example of a synthetic peptide designed to mimic a natural protein interaction. Specifically, it is an analogue of the N-terminus of the alpha-chain of fibrin (B1330869), a protein essential for blood clot formation. nih.gov Its synthesis and study have provided valuable insights into the molecular mechanisms of fibrin polymerization, a critical step in hemostasis. The specificity of its interaction has made it an invaluable tool for dissecting the complex series of events that lead to the formation of a stable blood clot.

Solid-phase peptide synthesis (SPPS) is a common method for producing peptides like Gly-Pro-Arg-Pro in a laboratory setting. This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. This method allows for the precise control of the amino acid sequence and facilitates the purification of the final product.

Significance of Short Peptides in Biological Systems

Short peptides, typically defined as those containing fewer than 50 amino acids, are of immense interest in biological research due to their high specificity and potency in interacting with their biological targets. researchgate.net Unlike larger protein molecules, their small size can allow for easier synthesis and modification, making them attractive candidates for drug development and as probes for studying cellular processes.

The significance of the Gly-Pro-Arg-Pro tetrapeptide lies in its ability to competitively inhibit a key protein-protein interaction in the coagulation cascade. nih.gov The formation of a blood clot is a tightly regulated process involving numerous enzymes and protein factors. The final step of this cascade is the conversion of soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a mesh-like structure that stabilizes the clot. researchgate.net

The Gly-Pro-Arg-Pro peptide functions by binding to specific sites on the fibrinogen molecule, known as the "D-domains". nih.govnih.gov This binding action physically obstructs the sites that are necessary for the fibrin monomers to link together, thereby inhibiting the polymerization process. nih.gov This inhibitory effect has been extensively studied to better understand the forces and structures that govern fibrin clot formation.

Furthermore, research has shown that Gly-Pro-Arg-Pro can also inhibit the activity of Factor XIIIa, a transglutaminase that cross-links fibrin strands to strengthen the clot. nih.gov The peptide acts as a reversible, noncompetitive inhibitor of this enzyme's activity on fibrinogen. nih.gov This dual action of inhibiting both polymerization and cross-linking highlights the peptide's significant role as a modulator of the final stages of blood coagulation.

The study of H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H and similar short peptides provides a powerful avenue for understanding complex biological systems at a molecular level. Their ability to selectively target and modulate specific interactions offers researchers a precise tool to investigate and ultimately intervene in physiological and pathological processes.

Detailed Research Findings on Gly-Pro-Arg-Pro

Extensive research has been conducted to quantify the interactions of the Gly-Pro-Arg-Pro tetrapeptide with various components of the coagulation cascade. The following tables summarize some of the key findings from these studies.

Table 1: Binding Affinity of Gly-Pro-Arg-Pro

This table details the binding constants of the tetrapeptide with key proteins involved in blood coagulation. A lower dissociation constant (Kd) or a higher association constant (K) indicates a stronger binding affinity.

Interacting MoleculeBinding ParameterValueReference
Fibrinopeptide ABinding Constant (K)ca. 10(4) per mol nih.gov
FibrinogenDissociation Constant (Kd)25 µM researchgate.net

Table 2: Inhibitory Effects of Gly-Pro-Arg-Pro

This table presents the concentrations at which the tetrapeptide has been observed to exert its inhibitory effects on fibrin clot formation.

ProcessParameterConcentrationFibrin TypeReference
Clot LiquefactionEffective Concentration> 1 mMα-fibrin researcher.life
Clot LiquefactionEffective Concentration> 15 mMαβ-fibrin researcher.life

Table 3: Enzyme Inhibition by Gly-Pro-Arg-Pro

This table describes the nature of the inhibition of Factor XIIIa by the tetrapeptide. While the mode of inhibition has been identified, a specific inhibition constant (Ki) was not found in the reviewed literature.

EnzymeInhibition TypeSpecific Inhibition Constant (Ki)Reference
Factor XIIIaReversible, NoncompetitiveNot available in search results nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H35N7O7

Molecular Weight

485.5 g/mol

IUPAC Name

acetic acid;1-[2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H31N7O5.C2H4O2/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30;1-2(3)4/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22);1H3,(H,3,4)

InChI Key

ZYTSTPIIKNCGRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for H Gly Dl Pro Dl Arg Dl Pro Oh.ch3co2h and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a cornerstone of peptide production, allowing for the stepwise assembly of amino acids on an insoluble resin support. wikipedia.org This method simplifies purification by allowing excess reagents and by-products to be washed away by simple filtration. gyrosproteintechnologies.combachem.com For a complex sequence like H-Gly-DL-Pro-DL-Arg-DL-Pro-OH, SPPS offers a controlled and efficient pathway, provided that key parameters are carefully optimized. bachem.com

Strategic Selection of Resins and Protecting Groups

The success of SPPS is critically dependent on the choice of a solid support and an orthogonal protecting group strategy. peptide.com The resin must be physically stable, inert to the reaction conditions, and allow for efficient attachment of the first amino acid. wikipedia.org The protecting groups for the α-amino group and reactive side chains must be stable during coupling but selectively removable under specific conditions. peptide.compeptide.com

Two primary orthogonal protection schemes are widely used: Boc/Bzl and Fmoc/tBu. peptide.com

Boc/Bzl Strategy: This approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection. peptide.com

Fmoc/tBu Strategy: This is the more common method today, utilizing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. peptide.comnih.gov This orthogonal system is advantageous for complex syntheses. peptide.com

The arginine side chain's guanidinium (B1211019) group requires robust protection to prevent side reactions. nih.gov Several protecting groups have been developed, each with distinct cleavage characteristics.

Protecting Group Abbreviation Cleavage Conditions Notes
TosylTosStrong acids (e.g., HF)Used in Boc chemistry; can cause tryptophan modification. nih.govpeptide.com
NitroNO2HF, SnCl2, or hydrogeolysisUsed in Boc chemistry; can lead to ornithine side products. peptide.com Prevents δ-lactam formation during Arg incorporation. nih.govresearchgate.net
2,2,5,7,8-Pentamethylchroman-6-sulfonylPmcTrifluoroacetic acid (TFA)Used in Fmoc chemistry; cleavage can be slow and the scavenger is prone to reattaching to other residues. thermofisher.com
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfTrifluoroacetic acid (TFA)Recommended for Fmoc chemistry; cleavage is typically faster and more efficient than with Pmc. thermofisher.com

Optimization of Coupling Reagents and Conditions

Peptide bond formation is a condensation reaction that is thermodynamically unfavorable and requires a coupling reagent to activate the C-terminal carboxylic acid of the incoming amino acid. creative-peptides.com The choice of reagent is critical for achieving high coupling efficiency, minimizing side reactions, and preventing racemization, especially in sterically hindered couplings which can be common with proline residues. gyrosproteintechnologies.comcreative-peptides.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Coupling Reagent Abbreviation Class Advantages Considerations
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideHighly effective and one of the first reagents used. creative-peptides.comProduces insoluble dicyclohexylurea (DCU) byproduct.
O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphateHBTUAminium/Uronium SaltHigh coupling efficiency, stable intermediates, effective for long peptides. creative-peptides.com
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium SaltEffective for hindered couplings.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP®Phosphonium SaltCan be used to overcome difficult sequences. sigmaaldrich.com
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUAminium/Uronium SaltHighly reactive, suitable for fast synthesis and sterically hindered amino acids. gyrosproteintechnologies.comsigmaaldrich.com

For difficult sequences, such as those prone to aggregation or containing hindered amino acids like proline, several strategies can be employed:

Double Coupling: Repeating the coupling step to ensure the reaction goes to completion. gyrosproteintechnologies.com

Higher Temperatures: Increasing the reaction temperature can improve coupling efficiency.

Chaotropic Salts: Adding salts like LiCl can disrupt aggregation. researchgate.net

Solvent Choice: Using solvent mixtures like DCM/DMF/NMP can improve resin swelling and reaction kinetics. sigmaaldrich.comresearchgate.net

Stereochemical Considerations for DL-Proline and DL-Arginine in SPPS

The incorporation of racemic (DL) amino acids like DL-Proline and DL-Arginine presents a unique synthetic challenge. Standard SPPS is designed for stereochemically pure L-amino acids. When a DL-amino acid mixture is used for coupling, two diastereomeric peptides will be formed at that position. For the target peptide, H-Gly-DL-Pro-DL-Arg-DL-Pro-OH, this results in a complex mixture of stereoisomers.

Proline's Influence: Proline's unique cyclic structure restricts the peptide backbone's conformation, which can influence reaction kinetics. nih.govnih.gov The rigidity of the polyproline structure can create steric hindrance. nih.gov While racemization of the activated proline residue during coupling is generally low due to its secondary amine nature, the use of a DL-mixture intentionally introduces stereochemical diversity.

Arginine's Racemization: The C-terminal residue of a peptide fragment is susceptible to racemization when activated for coupling. peptide.com While this is less of a concern in stepwise SPPS for internal residues, ensuring the stereochemical integrity of the incoming amino acid is crucial. Using a DL-arginine derivative will lead to the formation of two diastereomers at that position in the growing peptide chain.

Analysis of Diastereomers: The resulting mixture of diastereomeric peptides will have identical masses, making them challenging to distinguish by mass spectrometry alone. nih.gov However, they typically exhibit different retention times in reversed-phase high-performance liquid chromatography (RP-HPLC), allowing for their separation and analysis. nih.gov

Synthesizing a specific stereoisomer from this mixture would require either starting with stereochemically pure D- or L-amino acids or employing chiral chromatography to separate the final diastereomers. If the goal is the diastereomeric mixture itself, then using DL-amino acid building blocks is the direct approach.

Advanced Cleavage and Deprotection Strategies

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. sigmaaldrich.com This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com During this process, reactive cationic species are generated from the protecting groups, which can modify sensitive amino acid residues like tryptophan or tyrosine. sigmaaldrich.com To prevent these side reactions, nucleophilic scavengers are added to the cleavage cocktail.

The composition of the cleavage cocktail must be tailored to the peptide sequence and the protecting groups used.

Cleavage Cocktail Composition Application
TFA / H2O / TIS (95:2.5:2.5)Trifluoroacetic acid, Water, TriisopropylsilaneA general-purpose, low-odor cocktail suitable for many sequences, especially when stable protecting groups like Pbf for Arginine are used. sigmaaldrich.com
Reagent KTFA / Phenol / H2O / Thioanisole / EDT (82.5:5:5:5:2.5)A "universal" cocktail for complex peptides containing multiple sensitive residues or less labile protecting groups like Pmc. sigmaaldrich.com
TFA / EDT / m-cresol (B1676322) / Thioanisole / TMSBrTrifluoroacetic acid, Ethanedithiol, m-cresol, Thioanisole, Trimethylsilyl bromideAn effective method for peptides with multiple Arg(Mtr) residues, as it cleanly and rapidly removes the Mtr group while suppressing side reactions. sigmaaldrich.com

For arginine, the choice of protecting group significantly impacts the deprotection time. The Pbf group is recommended as it is typically removed within 2-4 hours with standard TFA cocktails. thermofisher.com In contrast, older groups like Mtr can require deprotection times of up to 12 hours or more, increasing the risk of side reactions. thermofisher.compeptide.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant in research settings, solution-phase peptide synthesis (SPPS) remains valuable, particularly for large-scale production. wikipedia.org In this classical approach, protected amino acids or peptide fragments are coupled in a homogenous solution, and the product is isolated and purified after each step. springernature.comnih.gov

Fragment Condensation Techniques

For longer peptides, a convergent strategy known as fragment condensation is often employed. peptide.com This involves synthesizing smaller, protected peptide fragments (like di- or tripeptides) and then coupling them together in solution or on a solid support. researchgate.netresearchgate.net This approach can be more efficient than a linear, stepwise synthesis.

However, fragment condensation is associated with two major challenges:

Insolubility: Protected peptide fragments are often poorly soluble in common organic solvents, hindering the coupling reaction. researchgate.net

Racemization: The C-terminal amino acid of the acylating fragment is highly susceptible to racemization upon activation for the coupling reaction. peptide.com Glycine (B1666218) and proline are exceptions and can be used as C-terminal residues to avoid racemization. peptide.com

To overcome these issues, strategies such as the use of pseudoproline dipeptides have been developed. Pseudoprolines are formed from serine or threonine residues and introduce a "kink" into the peptide backbone, similar to proline. luxembourg-bio.com This disrupts aggregation, enhances solubility, and can suppress racemization during fragment coupling. sigmaaldrich.comresearchgate.netnih.gov For the synthesis of H-Gly-DL-Pro-DL-Arg-DL-Pro-OH, a potential fragment condensation strategy could involve coupling the dipeptides H-Gly-DL-Pro-OH and H-DL-Arg-DL-Pro-OH. However, the activation of the C-terminal proline in the first fragment would be resistant to racemization, while the activation of the C-terminal proline in a potential H-DL-Arg-DL-Pro-OH fragment would also be safe from epimerization.

Chemoselective Ligation Methods

Chemoselective ligation techniques are powerful tools for the synthesis of large peptides and proteins by joining smaller, unprotected peptide fragments. researchgate.netnih.govethz.chnih.gov These methods offer significant advantages over traditional solid-phase peptide synthesis (SPPS) for long sequences, including improved solubility of intermediates and the ability to incorporate modifications at specific sites. researchgate.netnih.gov

One of the most prominent chemoselective ligation methods is Native Chemical Ligation (NCL) . ethz.chnih.gov NCL involves the reaction of a peptide segment with a C-terminal thioester and another segment with an N-terminal cysteine residue. ethz.chnih.gov The initial transthioesterification is followed by a spontaneous intramolecular S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site. ethz.ch While the canonical NCL requires a cysteine at the ligation junction, variations of this technique have been developed to expand its applicability to other amino acid residues.

For the synthesis of H-Gly-DL-Pro-DL-Arg-DL-Pro-OH and its analogues, chemoselective ligation could be employed to couple dipeptide fragments. For instance, a Gly-DL-Pro thioester could be ligated to a DL-Arg-DL-Pro fragment. The presence of proline at the ligation site can be challenging due to steric hindrance; however, advances in ligation chemistry, such as the use of more reactive thioester surrogates or specialized coupling reagents, can overcome this limitation.

Other non-cysteine-based chemoselective ligation methods include the formation of oxime, hydrazone, or thiazolidine (B150603) linkages. nih.gov These methods create non-native bonds within the peptide backbone but are highly efficient and orthogonal to other functional groups present in the peptide.

Ligation MethodKey ReactantsResulting LinkageApplicability to Target Peptide
Native Chemical Ligation (NCL) Peptide-thioester + Peptide-N-terminal CysteineNative Amide BondApplicable with modifications for non-cysteine ligation sites.
Oxime Ligation Peptide-aldehyde/ketone + Peptide-aminooxyOxime BondCan be used to create analogues with non-amide linkages.
Hydrazone Ligation Peptide-aldehyde/ketone + Peptide-hydrazideHydrazone BondSuitable for creating specifically modified peptide analogues.
Thiazolidine Ligation Peptide-aldehyde + Peptide-N-terminal 1,2-aminothiolThiazolidine RingOffers a stable, non-native linkage for specialized analogues.

Synthesis of Gly-Pro-Arg-Pro Analogues

The synthesis of analogues of the parent peptide allows for the exploration of structure-activity relationships and the optimization of its biological properties.

The introduction of D-amino acids into peptides is a well-established strategy to enhance their stability against proteolytic degradation. lifetein.comnih.gov Since proteases are chiral enzymes, they often exhibit a high degree of stereoselectivity for L-amino acid substrates. Peptides containing D-amino acids are therefore less readily recognized and cleaved. lifetein.com The parent peptide, with its DL-Pro and DL-Arg residues, already incorporates this principle.

Further modifications can include the substitution of the existing amino acids with other proteinogenic or non-proteinogenic counterparts. For example, substituting DL-Arginine with DL-Lysine would alter the charge distribution and hydrogen bonding potential of the peptide. A study on D-Phe-Pro-D-Arg-derived direct thrombin inhibitors demonstrated that substitutions at the P1' position with various L- and D-isomers of natural and unnatural amino acids significantly impacted their inhibitory activity. researchgate.net The most potent inhibitors in that study contained small hydrophobic or polar amino acids at this position. researchgate.net

Cyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to increased receptor binding affinity, enhanced stability, and improved bioavailability. bachem.comnih.gov The synthesis of cyclic peptides can be achieved through several methods, including head-to-tail, side-chain-to-side-chain, head-to-side-chain, and side-chain-to-tail cyclization. bachem.com

For a Gly-Pro-Arg-Pro analogue, head-to-tail cyclization would involve forming a peptide bond between the N-terminal glycine and the C-terminal proline. This is typically performed under high dilution to favor intramolecular cyclization over intermolecular polymerization. bachem.com

The presence of alternating D- and L-amino acids can facilitate the formation of specific secondary structures, such as flat ring-shaped conformations, which can promote self-assembly into higher-order structures like nanotubes. researchgate.netresearchgate.net The synthesis of cyclic peptides with alternating stereochemistry often leads to highly constrained and proteolytically stable structures. youtube.com

Cyclization StrategyDescriptionPotential for GPRP Analogues
Head-to-Tail Formation of a peptide bond between the N- and C-termini.Direct cyclization to form a cyclic tetrapeptide.
Side-Chain-to-Side-Chain Linking the side chains of two amino acids within the sequence.Requires incorporation of amino acids with reactive side chains (e.g., Lys and Asp).
Click Chemistry 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne.Incorporation of azido- and alkyne-containing amino acids allows for stable triazole linkage. bachem.com

The incorporation of non-proteinogenic amino acids (NPAAs) offers a vast chemical space for modifying the properties of peptides. nih.govasm.org NPAAs can introduce novel side chains, alter the peptide backbone, and provide resistance to enzymatic degradation. nih.govbohrium.com

For analogues of H-Gly-DL-Pro-DL-Arg-DL-Pro-OH, NPAAs could be used to:

Introduce conformational constraints: Replacing a standard amino acid with a cyclic or sterically hindered NPAA can lock the peptide into a specific conformation.

Enhance metabolic stability: NPAAs that are not recognized by proteases can be incorporated to prevent cleavage at specific sites. nih.gov

Modify physicochemical properties: The introduction of NPAAs with different polarities, charges, or sizes can modulate the solubility, lipophilicity, and membrane permeability of the peptide.

The synthesis of peptides containing NPAAs typically follows standard solid-phase or solution-phase methodologies, with the NPAA being incorporated as a protected building block. asm.org

Advanced Analytical Verification of Synthetic Products

The rigorous characterization of synthetic peptides is crucial to ensure their identity, purity, and quality. This is particularly important for peptides containing D-amino acids, as the synthesis can result in a mixture of diastereomers.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis and purification of synthetic peptides. nih.gov In RP-HPLC, the separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase.

For a peptide like H-Gly-DL-Pro-DL-Arg-DL-Pro-OH, which is a mixture of diastereomers, standard RP-HPLC may be able to separate these isomers due to subtle differences in their secondary structure and interactions with the stationary phase. nih.gov However, for more complex mixtures or for baseline separation of all stereoisomers, chiral HPLC is often necessary.

Chiral HPLC can be performed in two main ways:

Direct Separation: Using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers or diastereomers. chiraltech.commdpi.com

Indirect Separation: Derivatizing the peptide with a chiral reagent to form diastereomeric derivatives that can then be separated on a standard achiral stationary phase. researchgate.netmdpi.com

The purity of the peptide is typically determined by integrating the peak area of the desired product and expressing it as a percentage of the total peak area in the chromatogram. Mass spectrometry is often coupled with HPLC (LC-MS) to confirm the identity of the peaks. mdpi.com

Analytical TechniquePrincipleApplication to H-Gly-DL-Pro-DL-Arg-DL-Pro-OH
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity assessment and purification. May separate some diastereomers.
Chiral HPLC (Direct) Enantioselective interaction with a chiral stationary phase.Baseline separation and quantification of all stereoisomers.
Chiral HPLC (Indirect) Derivatization with a chiral reagent to form separable diastereomers.Quantification of enantiomeric/diastereomeric excess.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysis.Confirmation of molecular weight and identification of impurities.

Mass Spectrometry (MS/MS, ESI/MS) for Molecular Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of synthetic peptides, providing confirmation of molecular weight and primary structure. biotage.com For peptides like H-Gly-DL-Pro-DL-Arg-DL-Pro-OH, "soft" ionization techniques such as Electrospray Ionization (ESI) are employed, as they are gentle enough to ionize intact peptides without causing significant fragmentation. biotage.com ESI-MS analysis is considered essential for all synthetically prepared peptides to ensure their identity and purity. uab.edu

In a typical ESI-MS experiment, the peptide is ionized, often resulting in multiply-charged ions (e.g., [M+H]⁺, [M+2H]²⁺). biotage.comuab.edu The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a spectrum. wikipedia.org The molecular weight of the peptide can be calculated from the m/z values of the observed ions. For H-Gly-DL-Pro-DL-Arg-DL-Pro-OH (empirical formula C₁₈H₃₁N₇O₅), the theoretical monoisotopic mass is 425.2438 Da. sigmaaldrich.com ESI-MS analysis would be expected to show a prominent ion peak corresponding to this mass (e.g., at m/z 426.2511 for the [M+H]⁺ ion). The detection of a mass consistent with the theoretical molecular weight serves as the initial confirmation of a successful synthesis. researchgate.net

To confirm the amino acid sequence, tandem mass spectrometry (MS/MS or MS²) is utilized. wikipedia.orgnih.gov In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion of the peptide) is selected in the first stage of mass analysis (MS1). wikipedia.org This selected ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with an inert gas. creative-proteomics.com The resulting fragment ions are then analyzed in the second stage (MS2). wikipedia.org

Fragmentation predominantly occurs at the peptide bonds, leading to the formation of specific ion series, most commonly b-ions (containing the N-terminus) and y-ions (containing the C-terminus). uab.edu The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence. uab.eduyoutube.com This fragmentation pattern provides definitive proof of the peptide's primary structure. youtube.com

Table 1: Theoretical MS/MS Fragmentation Data for H-Gly-DL-Pro-DL-Arg-DL-Pro-OH ([M+H]⁺ Precursor Ion) This table presents the theoretical m/z values for the primary b- and y-ions expected from the fragmentation of the Gly-Pro-Arg-Pro peptide. This data is used to confirm the amino acid sequence.

Residue#b-ionsy-ions
Gly158.04426.25
Pro2155.09369.21
Arg3311.20272.16
Pro4408.25116.06

Amino Acid Analysis for Compositional Validation

Amino Acid Analysis (AAA) is a fundamental biochemical technique used to determine the absolute quantity and relative ratio of amino acids within a peptide. nih.gov This method serves as a crucial validation step, complementing mass spectrometry by confirming that the correct amino acid components are present in the expected stoichiometry. nih.gov

The standard procedure for AAA involves the complete hydrolysis of the peptide into its constituent amino acids. nih.gov This is typically achieved by treating the peptide sample with 6 M hydrochloric acid (HCl) at an elevated temperature (e.g., 110°C) for a period of 18 to 24 hours. nih.gov This process cleaves all the peptide bonds, releasing the individual amino acids.

Following hydrolysis, the resulting mixture of free amino acids is analyzed. Modern methods often utilize liquid chromatography-mass spectrometry (LC-MS) for the separation and quantification of the non-derivatized amino acids. nih.gov The amount of each amino acid is measured and compared to known standards.

For H-Gly-DL-Pro-DL-Arg-DL-Pro-OH, AAA would be expected to yield Glycine, Proline, and Arginine. Since the peptide contains two Proline residues for every one Glycine and one Arginine, the expected molar ratio would be 1:2:1 (Gly:Pro:Arg). The experimental results from AAA are compared against these theoretical values to validate the amino acid composition of the synthesized peptide. nih.gov A close correlation between the experimental and theoretical ratios confirms the correct composition.

Table 2: Representative Amino Acid Analysis Data for H-Gly-DL-Pro-DL-Arg-DL-Pro-OH This table illustrates the expected outcome of an amino acid analysis, comparing the theoretical molar ratios of the constituent amino acids to representative experimental findings for compositional validation.

Amino AcidTheoretical Molar RatioExperimental Molar Ratio
Glycine1.01.01
Proline2.01.98
Arginine1.00.99
Alanine (B10760859)0.0ND
Leucine0.0ND
Valine0.0ND
ND: Not Detected

High Resolution Structural and Conformational Investigations of the Gly Pro Arg Pro Tetrapeptide

Experimental Biophysical Techniques for Conformation Determination

The three-dimensional structure of a peptide is critical to its function. A variety of sophisticated biophysical methods are employed to determine the conformation of peptides like Gly-Pro-Arg-Pro, from its secondary structure elements to its higher-order assemblies.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. mdpi.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing distinct spectral signatures for different secondary structures such as α-helices, β-sheets, turns, and random coils. mdpi.com For peptides containing proline and glycine (B1666218), such as GPRP, CD is particularly useful for detecting polyproline II (PPII) helices and β-turns. cas.cz

While specific CD spectra for the isolated Gly-Pro-Arg-Pro tetrapeptide are not extensively detailed in publicly available literature, studies on related host-guest peptides containing Gly-Pro-Arg (GPR) triplets provide valuable insights. For example, CD thermal transition profiles have been used to assess the stability of collagen-like triple helices incorporating GPR sequences. These experiments monitor the CD signal at a specific wavelength (e.g., 225 nm) as a function of temperature. The resulting melting curve indicates the temperature at which the peptide unfolds, providing data on its conformational stability. researchgate.net Such studies have demonstrated that the Gly-Pro-Arg sequence can confer significant stability to a triple-helix conformation, comparable to the well-known stabilizing Gly-Pro-Hyp sequence found in collagen. nih.gov This suggests that the GPR motif within the GPRP tetrapeptide has a propensity to adopt stable, ordered structures.

Table 1: Characteristic CD Spectral Features for Peptide Secondary Structures

Secondary StructurePositive Peaks (nm)Negative Peaks (nm)
α-Helix ~192~208, ~222
β-Sheet ~195~218
Polyproline II (PPII) ~220-228~205
Random Coil/Unordered Below 200~195

Note: Peak positions are approximate and can vary based on the specific peptide sequence and solvent conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can calculate inter-proton distances and dihedral angles to build a detailed model of the peptide's conformational ensemble. frontiersin.org

For the Gly-Pro-Arg-Pro tetrapeptide, NMR studies have been instrumental in characterizing its interactions with biological partners. Seminal research has shown that Gly-Pro-Arg-Pro binds to fibrinopeptide A, a small peptide released during the conversion of fibrinogen to fibrin (B1330869). nih.gov These NMR studies were able to determine a binding constant (K) of approximately 10⁴ per mole for this interaction, confirming a specific and significant association. nih.gov This application of NMR highlights its power not just in defining the structure of the peptide itself, but also in mapping its interaction surfaces and quantifying the thermodynamics of binding, which are crucial aspects of its biological function.

X-ray Diffraction and Scattering (SAXS, LXD) for Higher-Order Structural Insights

X-ray diffraction is the gold standard for obtaining high-resolution three-dimensional structural information of molecules in a crystalline state. mdpi.com When a peptide can be co-crystallized with a binding partner, this technique can reveal the precise atomic interactions that govern their association.

A landmark study successfully determined the crystal structure of a 30-kDa C-terminal fragment of the human fibrinogen γ chain in a complex with the Gly-Pro-Arg-Pro peptide. nih.govresearchgate.net This work provided a definitive view of the "a" polymerization pocket of fibrinogen, a critical site for blood clot formation. The peptide, which mimics the N-terminus of the fibrin α chain, was observed bound within this pocket. nih.gov The analysis revealed that the binding is primarily mediated by electrostatic interactions. A key finding was that the conformational change in the fibrinogen fragment upon binding the GPRP peptide is subtle, with only localized movements of a few amino acid side chains to accommodate the peptide. nih.gov

The data collection and refinement statistics from this crystallographic study underscore the high resolution of the obtained structure.

Table 2: Sample Data Collection and Refinement Statistics for Fibrinogen-GPRP Complex

ParameterValue
Resolution (Å) 10.0–2.0
Space group P2₁
R-value (%) 18.6
Free R-value (%) 28.2
RMSD Bond Lengths (Å) 0.010
**RMSD Bond Angles (°) **1.903

Data adapted from a study on the crystal structure of a fibrinogen γ chain fragment complexed with GPRP. researchgate.net

Conformational Dynamics and States in Various Environments

The conformation of a peptide is not static; it is a dynamic equilibrium of states that can be significantly influenced by its environment. Factors such as the solvent composition and interactions with other biomolecules can shift this equilibrium, leading to functionally important structural changes.

Influence of Solvent on Peptide Conformations

The solvent environment plays a critical role in dictating peptide conformation by modulating intra- and intermolecular interactions, particularly hydrogen bonds. aps.org Different solvents can stabilize or destabilize specific secondary structures. For instance, in aqueous solutions, the polar nature of water competes for hydrogen bond donors and acceptors on the peptide backbone, which can favor more extended or disordered conformations. figshare.com Conversely, less polar solvents or those that are less effective at hydration, such as methanol (B129727) or ethanol, may promote the formation of intramolecular hydrogen bonds, leading to more compact, helical structures. nih.govrsc.org

Molecular dynamics simulations and experimental studies on various peptides have shown that:

Aqueous urea tends to decrease helical propensity as it disrupts local intra-peptide hydrogen bonds. nih.gov

Methanol can decrease the population of polyproline II (PPII) structures due to its lower ability to hydrate (B1144303) the peptide backbone compared to water. nih.gov

Ethanol has been shown to enhance the stability of α-helical peptides by reducing peptide-peptide interactions that can lead to aggregation. ucl.ac.uk

While direct studies on GPRP in a wide range of solvents are limited, these principles suggest that the conformational ensemble of Gly-Pro-Arg-Pro would be highly sensitive to its solvent environment. In aqueous solution, it likely exists as a flexible ensemble of conformations, while in less polar or membrane-mimicking environments, it might adopt more ordered structures.

Peptide Conformational Changes Upon Biomolecular Interactions

The biological activity of Gly-Pro-Arg-Pro is intrinsically linked to its ability to interact with other molecules, and these interactions are often accompanied by conformational changes in both the peptide and its binding partner.

Furthermore, the binding of GPRP to fibrin(ogen) has functional consequences beyond simple polymerization inhibition. It has been shown to modify glutamine residues in the α- and γ-chains of fibrinogen, thereby inhibiting their cross-linking by the transglutaminase Factor XIIIa. nih.gov This indicates that the binding of GPRP induces or stabilizes a conformation in fibrinogen that makes these glutamine residues less accessible or reactive to the enzyme. This modulation of a subsequent enzymatic reaction is a clear example of how a biomolecular interaction involving GPRP leads to significant functional and likely conformational consequences.

Theoretical and Computational Studies of the Gly Pro Arg Pro Tetrapeptide

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as a computational microscope to explore the conformational preferences and dynamic behavior of peptides like Gly-Pro-Arg-Pro. These methods provide insights at an atomic level that are often inaccessible through experimental techniques alone.

Theoretical Conformational Analysis and Molecular Mechanics

Theoretical conformational analysis aims to identify the stable, low-energy three-dimensional arrangements of a peptide. For the Gly-Pro-Arg-Pro tetrapeptide, the conformational landscape is largely dictated by the rotational freedom around the peptide backbone dihedral angles (φ, ψ, ω) and the side chains of the constituent amino acids.

A systematic search of the conformational space, by rotating key dihedral angles, allows for the generation of a potential energy surface. The minima on this surface correspond to stable conformers. For Gly-Pro-Arg-Pro, key interactions stabilizing these conformers would include:

Hydrogen Bonds: Intramolecular hydrogen bonds, particularly those forming β-turns or γ-turns, are critical in defining peptide secondary structure.

Van der Waals Interactions: These forces dictate the packing of the proline rings and other nonpolar parts of the molecule.

Studies on related host-guest peptides have shown that the Gly-Pro-Arg triplet is as conformationally stabilizing as the canonical Gly-Pro-Hyp triplet found in collagen, highlighting its intrinsic structural propensity. nih.gov

Table 1: Key Dihedral Angles and Interactions in GPRP Conformational Analysis This is an illustrative table representing typical parameters examined in a molecular mechanics study.

ParameterDescriptionExpected Influence on GPRP Structure
φ (phi)Rotation around the N-Cα bondHighly restricted for both Pro residues (~-65°)
ψ (psi)Rotation around the Cα-C' bondVariable, but influences turn formation
ω (omega)Rotation around the peptide bond (C'-N)Can be trans (~180°) or cis (~0°), especially for X-Pro bonds
χ (chi)Side chain dihedral anglesDetermines the orientation of the Arg guanidinium (B1211019) group
Hydrogen BondsElectrostatic attraction between H and N, O, or FPotential for β-turns involving Gly¹ and Pro⁴
Salt BridgeInteraction between Arg side chain and C-terminusCan lead to more compact, cyclic-like conformations

Classical Molecular Dynamics (MD) Simulations

A typical MD simulation of Gly-Pro-Arg-Pro would involve:

System Setup: The peptide is placed in a periodic box of water molecules, and ions are added.

Energy Minimization: The initial system's energy is minimized to remove unfavorable atomic clashes.

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated at the target pressure (e.g., 1 atm) while allowing the solvent to relax around the peptide.

Production Run: A long simulation (nanoseconds to microseconds) is performed, from which the trajectory is saved for analysis.

Analysis of the MD trajectory can yield critical information, such as the Root Mean Square Deviation (RMSD) to assess structural stability, the Radius of Gyration (Rg) to measure compactness, and analysis of hydrogen bond lifetimes. researchgate.net Given its biological role as a fibrin-mimetic, MD simulations are particularly useful for studying its interaction with the polymerization pocket of fibrinogen, revealing the specific atomic contacts and conformational changes that occur upon binding. plos.orgnih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations

For processes involving changes in electronic structure, such as bond formation/breaking or charge transfer during binding, a purely classical MM force field is insufficient. Hybrid QM/MM methods address this by treating a small, chemically active region of the system with accurate but computationally expensive quantum mechanics, while the larger environment is treated with efficient molecular mechanics. researchgate.netmdpi.comkit.edu

In the context of Gly-Pro-Arg-Pro interacting with its biological target, a QM/MM study could be designed as follows:

QM Region: This would typically include the arginine side chain, whose charge distribution might be polarized by the receptor's active site, and key backbone atoms involved in the binding interaction.

MM Region: This would encompass the rest of the tetrapeptide, the surrounding protein receptor, and the solvent.

This approach allows for a highly accurate calculation of the interaction energies, electronic polarization, and potential energy barriers for binding or unbinding events. nih.gov While no specific QM/MM studies on Gly-Pro-Arg-Pro have been published, this methodology represents the state-of-the-art for investigating the detailed energetic and electronic features of peptide-protein recognition. nih.gov

In Silico Peptide Design and Ligand Binding Prediction

The known inhibitory activity of Gly-Pro-Arg-Pro makes it an excellent starting point, or "lead compound," for the computational design of more potent or specific therapeutic agents.

De Novo Peptide Design Methodologies

De novo (from the beginning) peptide design aims to create new peptide sequences with enhanced properties, such as higher binding affinity or improved stability. Starting with the Gly-Pro-Arg-Pro scaffold, computational strategies can be employed to predict beneficial modifications. A common workflow includes: rsc.orgnih.govnih.gov

Scaffold Selection: The GPRP backbone conformation when bound to its target is used as a template.

In Silico Mutagenesis: Each amino acid position is systematically mutated to other natural or non-natural amino acids.

Screening and Scoring: The binding affinity of each new analog is predicted using molecular docking and free energy calculation methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). mdpi.commdpi.com This allows for the rapid screening of thousands of potential sequences.

Refinement: The most promising candidates from the screening are subjected to more rigorous analysis, such as longer MD simulations, to confirm the stability of the predicted binding mode.

One successful strategy has been to use the GPRP motif as a targeting module. In one study, GPRP was conjugated to a set of designed polypeptides, which dramatically increased its binding affinity for the D-dimer protein (a fibrin (B1330869) degradation product) by four orders of magnitude, demonstrating how the core recognition sequence can be leveraged to create a highly potent binder. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov For a set of Gly-Pro-Arg-Pro analogs, a QSAR model could predict their fibrinogen inhibitory activity.

The process involves several key steps: mdpi.comresearchgate.net

Dataset Assembly: A collection of GPRP analogs is synthesized, and their biological activity (e.g., IC₅₀ for fibrinogen binding inhibition) is experimentally measured.

Descriptor Calculation: The structure of each peptide is converted into a set of numerical values known as molecular descriptors. For peptides, these can include physicochemical properties of the amino acids (e.g., hydrophobicity, volume, electronic properties) or 3D descriptors derived from their modeled conformation (e.g., molecular shape indices). nih.gov

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Validation: The model's predictive power is rigorously tested using statistical cross-validation and by predicting the activity of a set of compounds not used in the model's creation.

A successful QSAR model can elucidate which properties are most important for activity—for instance, it might reveal that a bulky, hydrophobic residue at position 4 enhances binding—and can be used to predict the activity of virtual, not-yet-synthesized GPRP analogs, thereby guiding the design of more effective inhibitors. acs.org

Table 2: Illustrative QSAR Data for GPRP Analogs This is a hypothetical table demonstrating the principles of a QSAR study for fibrinogen inhibition.

Peptide Analog (Gly-Pro-Arg-X)Descriptor 1 (Hydrophobicity of X)Descriptor 2 (Volume of X)Measured Activity (IC₅₀, µM)Predicted Activity (IC₅₀, µM)
GPRP (Pro)-1.60124.25052
GPRA (Ala)1.8091.5150145
GPRF (Phe)2.80203.42528
GPRW (Trp)-0.90242.51518
GPRG (Gly)-0.4066.4200195

Computational Prediction of Interaction Interfaces

Theoretical and computational studies play a pivotal role in elucidating the molecular interactions between the tetrapeptide H-Gly-DL-Pro-DL-Arg-DL-Pro-OH and its biological targets. While specific computational studies on the mixed DL-stereoisomer are not extensively available in the literature, a wealth of information can be derived from computational models based on the well-studied L-isomer, Gly-Pro-Arg-Pro (GPRP). These computational approaches aim to predict and analyze the binding interfaces, corroborating and expanding upon experimentally determined structures.

The primary interaction of the GPRP tetrapeptide is with the C-terminal region of the fibrinogen γ chain, specifically within a region known as the "a" polymerization pocket. pnas.orgnih.gov This interaction is critical as GPRP mimics the N-terminus of the α chain of fibrin, thereby inhibiting fibrin polymerization. pnas.orgresearchgate.net Computational predictions of this interaction interface are largely informed by the crystal structure of a 30-kDa C-terminal fragment of the fibrin(ogen) γ chain complexed with GPRP. pnas.orgresearchgate.net

The binding of GPRP to this pocket is predominantly mediated by electrostatic interactions. pnas.orgresearchgate.net Computational models would predict that the positively charged guanidinium group of the arginine residue in the tetrapeptide forms significant ionic bonds with negatively charged residues within the binding pocket. The conformational change in the fibrinogen γ chain upon peptide binding is subtle, suggesting a lock-and-key mechanism that can be effectively modeled by computational docking simulations. pnas.orgresearchgate.net

Detailed analysis of the interaction interface, informed by experimental data and reproducible by computational methods, reveals several key residues on the fibrinogen γ chain that are critical for binding the GPRP peptide. These residues and their predicted interactions are summarized below.

Key Interacting Residues in the Fibrinogen γ Chain "a" Polymerization Pocket

ResidueRole in Interaction
Gln329 Shifts position upon peptide binding to accommodate the arginine side chain of GPRP. pnas.org
Asp330 Involved in stabilizing the complex with the peptide. pnas.org
His340 Contributes to the network of interactions that stabilize the bound peptide. pnas.org
Asp364 Forms a strong ionic interaction with the charged N-terminus of the GPRP peptide. researchgate.net This residue is crucial, and its mutation is known to result in defective polymerization. pnas.org
Arg375 Participates in stabilizing interactions within the polymerization pocket. pnas.org Its mutation to glycine (B1666218) also leads to defective polymerization. pnas.org
Tyr363 Moves to accommodate the arginine side chain of GPRP. researchgate.net
Lys338 Interacts with the C-terminus of the GPRP peptide upon binding. researchgate.net
Glu323 Forms a salt link with Lys338 in the uncomplexed state, which is altered upon GPRP binding. researchgate.net

This table is generated based on crystallographic data which informs computational predictions.

Furthermore, computational predictions can be validated against experimental data from dysfibrinogenemias, where mutations in the residues of the polymerization pocket lead to defective fibrin formation. pnas.org For instance, known clinical mutations such as Gln329Arg, Asp330Tyr/Val, Asp364His, and Arg375Gly all map to the predicted interaction interface, confirming their critical role in binding. pnas.org

Mechanistic and Biophysical Interaction Studies of the Gly Pro Arg Pro Tetrapeptide

Interactions with Fibrinogen and Fibrin (B1330869) Systems

GPRP's primary biological significance lies in its potent ability to interfere with the conversion of soluble fibrinogen into an insoluble fibrin clot. It achieves this by directly engaging with specific sites on fibrinogen, thereby inhibiting the polymerization process and modulating the activity of associated enzymes.

Detailed Characterization of Peptide Binding Sites on Fibrin(ogen)

The inhibitory action of GPRP stems from its high-affinity binding to specific polymerization pockets within the fibrinogen molecule. Fibrin polymerization is initiated when thrombin cleaves fibrinopeptides A and B from the central E-domain of fibrinogen, exposing new N-terminal sequences known as 'knobs'. The primary knob, designated 'A', has the sequence Gly-Pro-Arg. This 'A' knob binds to a constitutively available pocket, or 'hole', termed 'a', located in the C-terminal region of the γ-chains within the distal D-domains of another fibrin(ogen) molecule.

GPRP acts as a competitive mimic of the 'A' knob. researcher.life It binds directly to the 'a' polymerization pocket in the D-domain, physically occluding the site and preventing the natural 'A:a' knob-hole interaction that is the cornerstone of fibrin assembly.

Further studies using nuclear magnetic resonance (NMR) have revealed that GPRP also binds to fibrinopeptide A. pnas.orgnih.govnih.gov This interaction was measured to have a binding constant (K) of approximately 10⁴ M⁻¹, a value comparable to the affinity of GPRP for fibrinogen itself. pnas.org This suggests that GPRP may interact with multiple sites within the broader fibrinogen system.

Key Binding Sites and Affinities for GPRP
Binding Site LocationDomain/FragmentInteracting GPRP MoietyBinding Constant (K)Methodology
Polymerization Pocket 'a'Fibrinogen D-Domain (γ-chain)Mimics 'A' knob (Gly-Pro-Arg)Not explicitly quantifiedInference from inhibition studies
Fibrinopeptide AFibrinopeptide AEntire GPRP peptide~1 x 10⁴ M⁻¹Nuclear Magnetic Resonance (NMR)

Molecular Mechanisms of Fibrin Polymerization Inhibition

The transformation of fibrinogen into a stable fibrin gel is a stepwise process involving the formation of half-staggered, double-stranded protofibrils that subsequently aggregate laterally. The primary driving force for this assembly is the non-covalent, high-affinity binding between the 'A' knobs of one fibrin monomer's E-domain and the 'a' holes of the D-domains of two adjacent monomers.

The mechanism is a classic example of competitive inhibition, where the synthetic peptide competes with the natural ligand (the 'A' knob) for its binding site (the 'a' hole), thereby arresting the polymerization cascade at its initial and most critical step.

Modulatory Effects on Coagulation Cascade Components (e.g., Tissue Plasminogen Activator, Factor XIIIa)

Beyond steric hindrance of polymerization, GPRP modulates the function of key enzymes in the coagulation and fibrinolytic systems that interact with fibrin.

Factor XIIIa (FXIIIa): This transglutaminase is responsible for stabilizing the fibrin clot by introducing covalent ε-(γ-glutamyl)lysyl cross-links between the γ-chains and α-chains of adjacent fibrin monomers. Research has shown that GPRP inhibits this FXIIIa-catalyzed cross-linking process. nih.gov The mechanism is not by direct inhibition of the enzyme itself, but by binding to the D-domain of fibrinogen, which induces a conformational change that modifies the glutamine residues in the α and γ chains. nih.gov These modified glutamine residues are no longer suitable substrates for FXIIIa. GPRP acts as a reversible, noncompetitive inhibitor of this reaction without affecting the binding of FXIIIa to fibrin. nih.gov

Tissue Plasminogen Activator (t-PA): Fibrin is not only the product of coagulation but also a critical cofactor for fibrinolysis, specifically for the t-PA-mediated conversion of plasminogen to plasmin. GPRP has been found to cause a concentration-dependent inhibition of t-PA activity when fibrin or fibrinogen are used as promoters. nih.gov The GPRP binding site on fibrin(ogen) appears to be at or near an initial binding site for t-PA. By occupying this site, GPRP prevents the efficient binding of t-PA to its fibrin cofactor, thereby downregulating the activation of plasminogen and subsequent fibrinolysis. nih.gov Experiments have demonstrated that GPRP can specifically elute t-PA that is bound to a fibrin-Sepharose column, confirming that the peptide competes for the t-PA binding site. nih.gov

Biophysical Characterization of Peptide-Fibrin(ogen) Interactions (e.g., Surface Plasmon Resonance)

While direct kinetic analysis of GPRP binding to fibrinogen using Surface Plasmon Resonance (SPR) is not extensively detailed in the available literature, SPR has been employed as a powerful tool to investigate the knob-hole interactions that GPRP inhibits. For instance, SPR has been used to measure the binding between soluble fibrin fragments containing exposed 'A' knobs and fibrinogen immobilized on a sensor surface. researchgate.net

In such studies, the injection of GPRP alongside the fibrin fragments results in a significant reduction in binding, serving as a specific inhibitor that confirms the interaction is indeed mediated by the 'A:a' binding system. These experiments have allowed for the determination of dissociation constants (Kd) for knob-hole interactions, which are in the micromolar range. researchgate.net Although this provides an indirect characterization, the NMR-derived binding constant of approximately 10⁴ M⁻¹ (equivalent to a Kd of 100 µM) offers a direct biophysical measure of the GPRP-fibrinopeptide A interaction. pnas.org

Biophysical Parameters of Related Fibrin(ogen) Interactions
Interacting MoleculesParameterValueMethodology
desA-NDSK Fragment : FibrinogenKd5.8 +/- 1.1 µMSurface Plasmon Resonance (SPR)
desAB-NDSK Fragment : FibrinogenKd3.7 +/- 0.7 µMSurface Plasmon Resonance (SPR)
GPRP : Fibrinopeptide AK~1 x 10⁴ M⁻¹Nuclear Magnetic Resonance (NMR)

Peptide-Membrane Interactions

Thermodynamics and Kinetics of Peptide Binding to Model Membranes (ITC, Fluorescence)

The interaction of peptides with lipid bilayers can be comprehensively characterized using biophysical techniques like Isothermal Titration Calorimetry (ITC) and fluorescence spectroscopy. These methods provide quantitative data on the energetic and kinetic aspects of binding.

Fluorescence Spectroscopy: This technique offers a versatile approach to study both the binding affinity and the kinetics of peptide-membrane interactions. nih.gov The intrinsic fluorescence of tryptophan or tyrosine residues, or the use of extrinsic fluorescent labels, can be monitored. Changes in fluorescence intensity, emission wavelength (blue shift upon entering a hydrophobic environment), or polarization upon addition of liposomes can be used to calculate binding constants. nih.gov Fluorescence quenching experiments, using quenchers incorporated into the lipid bilayer at different depths, can reveal the peptide's depth of insertion into the membrane. Kinetic measurements can be performed using stopped-flow fluorescence to track rapid binding and conformational changes on the millisecond timescale. nih.gov

While these techniques are powerful, the application of ITC and fluorescence spectroscopy to study the interaction of GPRP with model membranes has not been documented in peer-reviewed literature, indicating its interaction with lipid bilayers is not a recognized component of its function as a fibrin polymerization inhibitor.

Characterization of Peptide-Induced Membrane Perturbations (e.g., Thinning, Pore Formation)

The interaction of peptides with lipid bilayers can lead to significant structural perturbations, including membrane thinning and the formation of pores. While direct studies on GPRP-induced membrane perturbations are not extensively detailed in the available literature, the behavior of other peptides, particularly those containing proline and glycine (B1666218) residues, provides a framework for understanding its potential mechanisms.

Peptides can induce membrane disruption through several models, such as the barrel-stave or toroidal pore models. In the barrel-stave model, peptides aggregate and insert into the membrane to form a pore lined by their hydrophobic regions. In the toroidal pore model, the peptides induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water core lined by both peptides and lipid head groups. A third mechanism is the "carpet model," where peptides accumulate on the membrane surface and, upon reaching a critical concentration, disrupt the membrane in a detergent-like manner. nih.gov

The presence of proline or glycine can introduce kinks or flexibility into a peptide's helical structure, which in turn affects its ability to form pores. nih.gov Specifically, such kinks have been shown to stabilize toroidal pore structures while disrupting the tightly packed arrangement required for barrel-stave pores. nih.gov Furthermore, the transition of peptides from a surface-bound state to a pore-forming, inserted state is often a cooperative process. This transition can be driven by a mechanism involving peptide-induced membrane thinning, where the energetic cost of pore formation is reduced as the membrane thins. mybiosource.com For antimicrobial peptides, this transition often shows a sigmoidal dependence on peptide concentration, highlighting the cooperativity of the interaction. mybiosource.com

Analysis of Peptide Orientation and Conformational Changes in Membrane Environments (OCD)

The function of membrane-active peptides is intrinsically linked to their secondary structure and orientation within the lipid bilayer. Oriented Circular Dichroism (OCD) is a powerful technique for quantitatively characterizing these properties. Studies on various amphiphilic peptides reveal that their interaction with membranes is often concentration-dependent. researchgate.net

At low peptide-to-lipid ratios, many peptides adopt a surface-aligned orientation (S-state), where their helical axis is parallel to the membrane plane. As the peptide concentration increases, they can undergo a distinct realignment to a tilted, membrane-inserted orientation (T-state). researchgate.net This transition is thought to be a critical step for functions like pore formation. OCD can precisely monitor this realignment by measuring the distinct spectral line shapes corresponding to the S- and T-states. researchgate.net

The amino acid composition significantly influences a peptide's conformation in a membrane. While glycine is often considered a "helix-breaker" in globular proteins, it can be readily accommodated into a hydrophobic α-helix within a membrane environment. nih.gov Conversely, proline residues are known to distort the conformation of transmembrane helices. nih.gov For the Gly-Pro-Arg-Pro tetrapeptide, its conformational behavior in a membrane would be a complex interplay between the helix-accommodating nature of glycine in lipids and the structure-disrupting influence of its two proline residues. Techniques like OCD and solid-state NMR are essential for resolving the specific structural and orientational states this peptide adopts upon membrane association. researchgate.net

Elucidation of Driving Forces in Peptide-Membrane Association (e.g., Electrostatic, Hydrophobic Interactions)

The association of peptides with lipid membranes is governed by a combination of fundamental non-covalent forces, primarily electrostatic and hydrophobic interactions. For cationic peptides like Gly-Pro-Arg-Pro, which contains a positively charged arginine residue, the initial interaction with a cell membrane is often driven by electrostatic attraction. nih.gov This attraction is particularly strong with membranes that have a net negative charge due to the presence of anionic phospholipids (B1166683) like phosphatidylserine.

Evidence for the importance of electrostatic interactions in the function of GPRP comes from studies of its interaction with fibrinogen. The association between GPRP and a C-terminal fragment of the fibrinogen gamma chain is mediated primarily by electrostatic forces. uniprot.org Furthermore, the inhibitory effect of the tetrapeptide on fibrin polymerization is enhanced by increases in ionic strength, further suggesting the critical role of electrostatic interactions in its biological activity. researchgate.net Therefore, a two-step model is likely for GPRP's membrane association: an initial, rapid electrostatic attraction mediated by the arginine residue, followed by hydrophobic interactions that stabilize the peptide's association with the membrane core.

Advanced Imaging and Spectroscopic Techniques for Membrane Studies (AFM, TEM, Solid-state NMR)

A suite of advanced biophysical techniques is employed to investigate the intricate details of peptide-membrane interactions at various resolutions.

Atomic Force Microscopy (AFM): This imaging technique provides topographical information about the membrane surface at the nanometer scale. It can be used to visualize peptide-induced changes in membrane morphology, such as the formation of pores, domains, or other defects, without the need for labeling.

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging compared to AFM and can reveal more detailed information about the internal structure of membranes and peptide-lipid complexes. It is particularly useful for visualizing the cross-sectional structure of peptide-induced pores or channels.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a uniquely powerful tool for obtaining atomic-resolution information on the conformation, orientation, and dynamics of peptides bound to lipid bilayers that mimic natural cell membranes. researchgate.net By using isotopically labeled peptides (e.g., with ¹⁵N or ¹³C), researchers can determine the precise tilt angle of the peptide relative to the membrane normal and identify the specific amino acid residues that are in contact with the lipid core versus the aqueous environment. researchgate.net

Fluorescence Spectroscopy: Techniques such as Förster Resonance Energy Transfer (FRET) and fluorescence correlation spectroscopy can provide dynamic information about peptide binding, aggregation, and translocation across membranes in real-time.

These methods, often used in a complementary fashion, provide a comprehensive picture of how peptides like Gly-Pro-Arg-Pro interact with and modify the structure and properties of biological membranes.

Interactions with Other Biological Macromolecules

The biological effects of the Gly-Pro-Arg-Pro tetrapeptide are also mediated through its specific interactions with various proteins. These interactions are central to its role in processes such as blood coagulation.

Quantification of Protein-Peptide Binding Affinities (e.g., ANXA4, Thrombin, Serum Albumin)

Quantifying the binding affinity between GPRP and its protein targets is essential for understanding its potency and mechanism of action. While no specific binding data for GPRP and Annexin A4 (ANXA4) were found in the reviewed literature, affinities for other key proteins have been characterized.

The tetrapeptide is known to interact with components of the fibrinolysis cascade. Nuclear magnetic resonance studies have shown that Gly-Pro-Arg-Pro binds to Fibrinopeptide A with a notable binding constant (K) of approximately 10⁴ M⁻¹. researchgate.net This interaction is thought to be a key part of its ability to inhibit fibrinogen aggregation. researchgate.net

Protein TargetPeptideBinding ConstantTechniqueReference
Fibrinopeptide AGly-Pro-Arg-ProK ≈ 10,000 M⁻¹NMR researchgate.net
α-ThrombinArg-Pro-Pro-Gly-Phe (analogue)Ki = 1.75 ± 0.03 mMEnzyme Kinetics
Human Serum AlbuminGly-Pro-Arg-Pro derivativesQualitative Binding ConfirmedN/A
Annexin A4 (ANXA4)Gly-Pro-Arg-ProData Not AvailableN/A

Structural Basis of Specific Ligand-Receptor Interactions

Understanding the three-dimensional structure of peptide-protein complexes provides a precise blueprint for their interaction. The structural basis for the binding of Gly-Pro-Arg-Pro to a key component of the fibrinogen molecule has been elucidated through X-ray crystallography.

The crystal structure of a 30-kDa C-terminal fragment of the fibrinogen gamma chain in complex with GPRP reveals the specific polymerization pocket where the peptide binds. uniprot.org This interaction mimics the binding of the natural N-terminus of the fibrin alpha chain, which is exposed after cleavage by thrombin. uniprot.org The study found that the conformational change in the protein upon peptide binding is subtle. The association is primarily driven by electrostatic interactions, particularly a strong ionic interaction involving the positively charged N-terminus of the peptide and the arginine side chain. uniprot.org

Similarly, structural studies of the related peptide Arg-Pro-Pro-Gly-Phe (RPPGF) bound to thrombin show that the peptide binds to the enzyme's active site. It forms a parallel beta-strand with residues Ser214-Gly216 of thrombin and interacts with key residues of the catalytic triad (B1167595) (His57, Asp189, and Ser195). This structural arrangement explains its competitive inhibition of thrombin's enzymatic activity. These structural insights are fundamental to understanding how GPRP and related peptides exert their inhibitory effects on the blood coagulation cascade.

Enzymatic Degradation and Stability Kinetics of the Gly Pro Arg Pro Tetrapeptide

In Vitro Enzymatic Stability Assessment

The stability of a peptide in a biological environment is largely dictated by its susceptibility to enzymatic degradation by peptidases. The unique sequence of GPRP, containing two proline residues, confers specific properties regarding its enzymatic stability.

The Gly-Pro-Arg-Pro sequence possesses structural features that provide considerable resistance to common peptidases. A key element of this stability is the Arginine-Proline (Arg-Pro) peptide bond. Many serine proteases, such as trypsin, which typically cleave peptide chains at the carboxyl side of basic amino acid residues like arginine and lysine, are inhibited when the subsequent residue in the P1' position is proline. nih.gov This rule makes the Arg-Pro linkage in GPRP resistant to trypsin-like enzymatic cleavage.

Furthermore, studies have shown that related synthetic peptides, such as Gly-Pro-Arg-Pro-amide, can limit the plasmic digestion of fibrinogen, suggesting the peptide itself has a degree of stability against plasmin, a key enzyme in the fibrinolytic system. colab.ws However, the peptide is not entirely immune to enzymatic breakdown. Specialized enzymes known as post-proline cleaving enzymes (PPCEs), which include prolyl endopeptidases and dipeptidyl peptidases, are capable of recognizing and cleaving peptide bonds involving proline residues. researchgate.netnih.gov Therefore, while resistant to many general proteases, GPRP is a potential substrate for this specific class of enzymes.

The potential sites of enzymatic hydrolysis in the Gly-Pro-Arg-Pro tetrapeptide are dictated by the specificity of the enzymes present. Given the resistance of the Arg-Pro bond to common endopeptidases, the primary enzymatic attack points are likely the other peptide bonds, particularly those involving proline. nih.gov

Post-proline cleaving enzymes (PPCEs) represent a major pathway for degradation. These enzymes can act as endopeptidases, cleaving internal peptide bonds. nih.gov For GPRP, this would primarily involve the cleavage of the peptide bond C-terminal to the proline residues. Some PPCEs have also been shown to cleave after other residues, including Arginine and Glycine (B1666218), which could represent secondary cleavage sites. acs.org Another class of enzymes, dipeptidyl peptidases, can cleave dipeptides from the N-terminus of a polypeptide chain, which could target the Gly-Pro bond.

Potential Scissile BondPositionPotential Enzyme ClassNotes
Gly-Pro1-2Dipeptidyl PeptidasesCleavage would release the dipeptide Gly-Pro.
Pro-Arg2-3Post-Proline Cleaving Enzymes (PPCEs)A likely site for prolyl endopeptidases.
Arg-Pro3-4Trypsin-like Serine ProteasesGenerally resistant due to the P1' proline residue. nih.gov
Pro-OH (C-terminus)4CarboxypeptidasesPossible cleavage by prolyl carboxypeptidases.

Based on the potential hydrolysis sites, several degradation pathways can be postulated for Gly-Pro-Arg-Pro.

One significant non-enzymatic chemical degradation pathway for peptides with an N-terminal glycine followed by a proline is the formation of a diketopiperazine. sigmaaldrich.com This process involves a nucleophilic attack of the N-terminal nitrogen on the amide carbonyl between the second and third amino acid residues, leading to the cleavage and cyclization of the first two amino acids. For GPRP, this would result in the formation of Gly-Pro-diketopiperazine and the dipeptide Arg-Pro.

Enzymatic degradation would yield different metabolites. Cleavage by a prolyl endopeptidase at the Pro-Arg bond would produce the dipeptides Gly-Pro and Arg-Pro. Alternatively, cleavage after the Arg residue by other specific peptidases could yield the tripeptide Gly-Pro-Arg and a single Proline amino acid. The existence of N-degron pathways that specifically target proteins and peptides with N-terminal glycine residues represents another potential route for degradation and cellular clearance. nih.gov

Proposed PathwayMechanismPredicted Primary Metabolites
Diketopiperazine FormationChemical (Intramolecular Cyclization)Gly-Pro-diketopiperazine; H-Arg-Pro-OH
Endopeptidase Cleavage (PPCE)Enzymatic Hydrolysis (at Pro-Arg bond)H-Gly-Pro-OH; H-Arg-Pro-OH
N-terminal DegradationEnzymatic (Dipeptidyl Peptidase)H-Gly-Pro-OH; H-Arg-Pro-OH
C-terminal DegradationEnzymatic (Carboxypeptidase)H-Gly-Pro-Arg-OH; Proline

Factors Influencing Physical and Chemical Stability

Beyond enzymatic degradation, the stability of the Gly-Pro-Arg-Pro tetrapeptide is governed by its intrinsic physical and chemical properties and its interaction with the surrounding environment.

Peptide aggregation is a critical factor in the stability of peptide solutions. For GPRP, the propensity to aggregate is influenced by a balance of forces. The proline residues introduce kinks in the peptide backbone, which can disrupt the formation of ordered β-sheet structures that are common in peptide aggregates. wikipedia.org Conversely, the presence of hydrophobic proline residues can contribute to intermolecular associations.

The positively charged guanidinium (B1211019) group of the arginine residue plays a significant role. wikipedia.org At physiological pH, this charge leads to electrostatic repulsion between peptide molecules, which can suppress aggregation, particularly at low concentrations. However, studies on peptides incorporating multiple Gly-Pro-Arg triplets have indicated that charge repulsion can also be destabilizing. researchgate.netnih.gov At higher concentrations, these charge interactions, combined with hydrophobic forces, can become more complex, potentially leading to aggregation. The kinetics of aggregation would thus be highly dependent on peptide concentration, with a potential critical concentration above which aggregation rates increase significantly.

Environmental factors are key determinants of peptide stability, influencing both its conformation and its susceptibility to degradation.

pH: The pH of the solution directly affects the ionization state of the peptide's terminal groups (N-terminal amine and C-terminal carboxyl) and the arginine side chain. At neutral pH, the peptide carries a net positive charge due to the protonated arginine and N-terminus. Changes in pH alter the net charge, which in turn affects solubility, electrostatic interactions, and conformational stability. researchgate.net Extreme pH values (highly acidic or alkaline) can accelerate the chemical hydrolysis of peptide bonds, leading to non-enzymatic degradation. ncert.nic.in Furthermore, the activity of degrading enzymes is highly pH-dependent, with most having an optimal pH range for activity. researchgate.net

Ionic Strength: The ionic strength of the medium modulates electrostatic interactions. The presence of salts in the solution can shield the positive charge of the arginine residue. This screening effect can reduce intermolecular repulsion, which may influence aggregation kinetics. researchgate.net Increased ionic strength has also been shown to stabilize certain peptide conformations. For instance, the refolding kinetics of a peptide containing the Gly-Pro-Arg sequence were found to be significantly accelerated in the presence of 2 M NaCl, indicating that ionic strength can be a key factor in promoting a stable structure. researchgate.netresearchgate.net

Temperature: Temperature has a profound effect on peptide stability. Increased temperature provides the kinetic energy to overcome activation barriers for both chemical degradation reactions (e.g., hydrolysis, deamidation) and conformational changes. rsc.org Thermal denaturation can expose hydrophobic regions of the peptide, potentially leading to irreversible aggregation. Studies involving circular dichroism have been used to create thermal transition profiles for peptides containing Gly-Pro-Arg triplets, demonstrating that their structure is sensitive to temperature changes. researchgate.netresearchgate.net Therefore, maintaining low temperatures is a common strategy to enhance the long-term stability of peptide solutions. sigmaaldrich.com

ParameterEffect on GPRP StabilityUnderlying Mechanism
pH Highly influential; stability generally highest near neutral pH, decreasing at extremes.Alters ionization state of Arg and termini, affecting solubility and electrostatic interactions. researchgate.net Can catalyze chemical hydrolysis. ncert.nic.in Modulates enzyme activity. researchgate.net
Ionic Strength Can be stabilizing.Shields electrostatic charges, reducing intermolecular repulsion and potentially influencing aggregation. Can favor more stable conformations. researchgate.netresearchgate.netnih.gov
Temperature Destabilizing at higher values.Increases rates of chemical degradation and can induce denaturation and aggregation by disrupting non-covalent bonds. rsc.org

Influence of Excipients and Formulation Components

The stability of therapeutic peptides in aqueous solutions is a significant concern, as they are susceptible to both physical and chemical degradation pathways. nih.govdntb.gov.uaku.edu Formulation strategies are critical to inhibit or slow these degradation processes. nih.govubaya.ac.id The selection of appropriate excipients is a primary method for enhancing peptide stability. pharmaexcipients.comresearchgate.net

Common excipients and formulation components that influence peptide stability include:

pH and Buffers: Optimizing the pH and selecting a suitable buffer system is one of the most practical and effective approaches to peptide stabilization. nih.govubaya.ac.id The pH affects the ionization state of the peptide's functional groups, particularly the arginine residue's guanidinium group and the terminal carboxyl and amino groups, influencing susceptibility to hydrolysis and other chemical reactions.

Sugars and Polyols: Sugars such as sucrose (B13894) and trehalose, and polyols like mannitol, are often used as cryoprotectants and lyoprotectants during freeze-drying and storage. pharmaexcipients.comfrontiersin.org They can enhance stability in the dry state by restricting molecular mobility and can also stabilize the native conformation in aqueous solutions through preferential exclusion. pharmaexcipients.com

Amino Acids: Certain amino acids can act as stabilizing excipients. For instance, arginine has been shown to improve the stability of some therapeutic proteins, while glycine is also used in formulations. researchgate.netnih.gov These can act as buffers, antioxidants, or cryoprotectants.

Salts: The ionic strength of the formulation, controlled by the addition of salts, can impact physical stability. royalsocietypublishing.org Salts can screen electrostatic interactions, which may either prevent or promote aggregation depending on the specific peptide and conditions. royalsocietypublishing.org For a charged peptide like Gly-Pro-Arg-Pro, electrostatic interactions are particularly relevant. nih.govresearchgate.net

Table 1: Common Excipients and Their Potential Role in Gly-Pro-Arg-Pro Formulation

Excipient ClassExamplesPrimary Function(s)
BuffersPhosphate, Citrate, AcetateMaintain optimal pH, minimize chemical degradation
Sugars/PolyolsSucrose, Trehalose, MannitolStabilize against aggregation, cryo/lyoprotection
Amino AcidsArginine, Glycine, ProlineBuffering, stabilization, solubility enhancement
SaltsSodium ChlorideModulate ionic strength, influence electrostatic interactions

Mechanisms of Peptide Aggregation and Fibril Formation

Physical instability, including aggregation and the formation of highly structured amyloid fibrils, is a major degradation pathway for peptides. royalsocietypublishing.org The process of aggregation is complex and influenced by both intrinsic factors related to the peptide sequence and extrinsic factors from the environment. royalsocietypublishing.org

The primary mechanism for fibril formation is often described as a nucleation-polymerization process. royalsocietypublishing.org This involves a lag phase where monomeric peptides associate to form unstable oligomeric nuclei. Once a stable nucleus is formed, it acts as a template for the rapid addition of more monomers, leading to the elongation of protofilaments that eventually assemble into mature fibrils. videleaf.com

For the Gly-Pro-Arg-Pro tetrapeptide, several factors can influence its aggregation tendency:

Amino Acid Sequence: The specific residues play a crucial role. The proline residues impose significant conformational constraints on the peptide backbone, which can influence folding and aggregation pathways. researchgate.net The charged arginine residue can participate in electrostatic interactions that may either be repulsive, preventing aggregation, or attractive, promoting it, depending on the pH and ionic strength of the solution. nih.govresearchgate.net Studies on other peptides have shown that Arg-containing sequences can be involved in fibril formation. nih.gov

Peptide Concentration: Aggregation is a concentration-dependent process. Higher peptide concentrations generally increase the rate of aggregation and shorten the lag phase of fibril formation. royalsocietypublishing.org

Environmental Factors: Changes in pH, temperature, and ionic strength can significantly impact peptide stability. ubaya.ac.id For Gly-Pro-Arg-Pro, pH changes would alter the charge on the arginine residue and terminal groups, affecting intermolecular electrostatic forces.

Table 2: Factors Influencing Aggregation of the Gly-Pro-Arg-Pro Tetrapeptide

FactorInfluence on Aggregation
Intrinsic
Amino Acid SequenceProline residues induce conformational rigidity; Arginine's charge allows for strong electrostatic interactions. nih.govresearchgate.netresearchgate.net
Extrinsic
Peptide ConcentrationHigher concentrations increase the likelihood and rate of intermolecular association. royalsocietypublishing.org
pHAffects the net charge of the peptide, influencing electrostatic attraction or repulsion.
Ionic StrengthSalt concentration can screen charges, modifying intermolecular interactions. royalsocietypublishing.org
TemperatureCan induce conformational changes and increase the rate of aggregation kinetics.

Advanced Analytical Methods for Stability Monitoring

A suite of advanced analytical techniques is essential for comprehensively monitoring the physical and chemical stability of peptides like Gly-Pro-Arg-Pro. These methods allow for the detection of degradation products, analysis of conformational changes, and elucidation of degradation pathways.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a cornerstone technique for assessing peptide purity and stability. hplc.eu It is widely used to separate the intact peptide from its degradation products and impurities. hplc.eunih.gov

In a typical stability-indicating RP-HPLC method for Gly-Pro-Arg-Pro, the peptide and its degradants are separated on a C18 column. A mobile phase gradient, commonly consisting of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA), is used for elution. hplc.eumdpi.com The TFA helps to achieve sharp, well-resolved peaks. hplc.eu Degradation products, such as hydrolyzed fragments of the tetrapeptide (e.g., dipeptides or tripeptides), will typically have different retention times than the parent compound, allowing for their quantification. researchgate.netnih.gov Forced degradation studies, where the peptide is exposed to stress conditions like acid, base, heat, and oxidation, are used to generate potential degradation products and validate the method's ability to separate them. nih.gov

Table 3: Hypothetical RP-HPLC Data for a Gly-Pro-Arg-Pro Stability Study

Peak IDCompoundRetention Time (min)
1Gly-Pro4.5
2Arg-Pro5.2
3Gly-Pro-Arg-Pro (Parent) 12.8
4Oxidized Gly-Pro-Arg-Pro13.5

Circular Dichroism (CD) Spectroscopy for Conformational Stability

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to study the conformation and secondary structure of peptides and proteins in solution. researchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. researchgate.netnih.gov

For a short peptide like Gly-Pro-Arg-Pro, the far-UV CD spectrum (typically 190–250 nm) can provide information about its predominant conformation, which might be a random coil or include specific turn structures. researchgate.net The stability of this conformation can be monitored by subjecting the peptide to thermal or chemical denaturation while recording the CD signal at a specific wavelength. researchgate.netpasteur.fr A sharp change in the CD signal over a narrow temperature range indicates a cooperative unfolding transition, and the midpoint of this transition (Tm) is a measure of the peptide's conformational stability. researchgate.net Any changes in the CD spectrum over time during a stability study would indicate a shift in the peptide's secondary structure, potentially preceding aggregation. researchgate.net

Table 4: General Far-UV CD Spectral Features and Associated Secondary Structures

Secondary StructureWavelength of Maxima/Minima (nm)
α-HelixNegative bands at ~222 and ~208 nm; Positive band at ~193 nm
β-SheetNegative band at ~218 nm; Positive band at ~195 nm
Random CoilStrong negative band near 200 nm
β-TurnVaries by turn type, often features a weak negative band ~220-230 nm and a positive band ~205 nm

Structure Activity Relationship Sar Studies and Rational Analogue Design for the Gly Pro Arg Pro Tetrapeptide

Systematic Elucidation of Critical Residues for Activity

The biological function of the Gly-Pro-Arg-Pro (GPRP) tetrapeptide is intrinsically linked to the specific chemical properties of each amino acid residue in its sequence. Understanding the contribution of each residue is paramount for designing more potent and stable analogues.

Mutational Analysis and Alanine (B10760859) Scanning Approaches

Mutational analysis, particularly through alanine scanning, is a powerful technique used to determine the contribution of individual amino acid side chains to a peptide's function and stability. nih.gov In this method, each non-alanine residue is systematically replaced with alanine, and the effect on biological activity is measured. nih.gov Alanine is chosen because its small, inert methyl side chain removes specific interactions (like hydrogen bonding or charge) without significantly altering the peptide's backbone conformation. nih.gov

While a comprehensive alanine scan of the Gly-Pro-Arg-Pro sequence is not extensively detailed in publicly available literature, the critical nature of its residues can be inferred from structure-activity relationship studies of related peptides. The GPRP sequence mimics the "A-knob" (Gly-Pro-Arg...) exposed at the N-terminus of the fibrin (B1330869) α-chain after cleavage by thrombin. nih.govnih.gov This "knob" binds to a complementary "a-hole" located in the γ-nodule of an adjacent fibrinogen molecule, an interaction that is the driving force for fibrin polymerization. nih.govnih.gov

Key findings on residue importance are:

Glycine (B1666218) (Gly¹): The N-terminal glycine is crucial. Its free α-amino group is essential for binding to the polymerization pocket. pnas.org Modification or replacement of this residue would likely abolish activity. Furthermore, glycine's lack of a side chain provides unique conformational flexibility that can be critical for fitting into a binding pocket. wikipedia.org

Arginine (Arg³): The positively charged guanidinium (B1211019) group of arginine is a primary determinant of binding affinity. ubc.ca The crystal structure of the fibrinogen γ-chain fragment complexed with GPRP shows that the binding is mediated primarily by electrostatic interactions. nih.govpnas.org Therefore, substituting arginine with a neutral or negatively charged residue would drastically reduce the peptide's inhibitory activity. Studies on related peptides have shown that arginine in the Y-position of a Gly-X-Y triplet confers significant stability and is optimal for binding interactions compared to other basic residues like lysine. nih.gov

The table below summarizes the inferred impact of alanine substitution on the activity of the Gly-Pro-Arg-Pro peptide.

Original ResiduePositionInferred RolePredicted Effect of Alanine Substitution on Activity
Glycine (Gly)1Provides essential N-terminal amino group for binding; conformational flexibility.Significant Decrease / Abolishment
Proline (Pro)2Induces critical turn in peptide backbone, contributing to the required conformation for binding.Significant Decrease
Arginine (Arg)3Provides key positive charge for electrostatic interaction with the binding pocket.Significant Decrease / Abolishment
Proline (Pro)4Maintains peptide conformation and contributes to binding.Significant Decrease

Investigation of N- and C-Terminal Modification Effects

Modifications at the N- and C-termini of peptides are common strategies to enhance biological activity and stability. The termini are often susceptible to degradation by exopeptidases, and their charge state can influence binding and solubility.

N-Terminal Modifications: The free amino group of Gly¹ is critical for GPRP's interaction with the fibrinogen polymerization pocket. pnas.org Therefore, modifications that block or remove this positive charge, such as acetylation, are generally detrimental to its primary mechanism of action. However, conjugating the peptide to a larger carrier molecule via its N-terminus can be a viable strategy. For instance, attaching GPRP peptides to an albumin carrier results in a conjugate that effectively inhibits fibrin formation. figshare.com This approach leverages the carrier's properties while presenting the active peptide sequence.

C-Terminal Modifications: The C-terminus of a peptide typically exists as a negatively charged carboxylate group at physiological pH. Neutralizing this charge through modifications like amidation can have several beneficial effects. C-terminal amidation often increases a peptide's resistance to carboxypeptidases, thereby enhancing its in vivo half-life. nih.gov It can also improve binding affinity by removing an unfavorable negative charge from the interaction site. nih.gov For GPRP, the C-terminally amidated analogue, Gly-Pro-Arg-Pro-amide, is a well-documented inhibitor of fibrin polymerization and has been shown to limit the plasmic digestion of fibrinogen in a manner similar to calcium ions. colab.ws This suggests that the amide form may possess enhanced stability and activity compared to the free acid form. nih.govnih.gov

Rational Design of Gly-Pro-Arg-Pro Analogues

Based on SAR data, rational design principles can be applied to create GPRP analogues with improved therapeutic properties, such as higher binding affinity, greater selectivity, and enhanced metabolic stability.

Strategies for Modulating Binding Affinity and Selectivity

The binding affinity of the parent GPRP tetrapeptide for the D-dimer fragment of fibrin is moderate, with a dissociation constant (KD) of approximately 25 μM. nih.govnih.gov A key strategy to enhance this affinity is to increase the peptide's effective concentration at the binding site or to introduce additional favorable interactions.

One highly effective approach involves conjugating the GPRP peptide to a larger scaffold, such as a polypeptide. nih.gov In one study, GPRP was attached via a spacer to a set of designed polypeptides. This strategy led to a dramatic increase in binding affinity. The best-performing conjugate exhibited a KD of 3 nM, representing a nearly 10,000-fold improvement in affinity over the free peptide. nih.gov This enhancement is likely due to the polypeptide scaffold making secondary contacts with the fibrinogen surface, thereby stabilizing the binding of the GPRP motif.

The table below illustrates the impact of such rational modifications on binding affinity.

CompoundModification StrategyDissociation Constant (KD)Fold Improvement vs. GPRP
Gly-Pro-Arg-Pro (GPRP)Parent Peptide~25 µM1x
Polypeptide-GPRP ConjugateConjugation to Polypeptide Scaffold~3 nM~8,300x
Dimerized Polypeptide-GPRP ConjugateDimerization of Conjugates<3 nM>8,300x

Approaches for Enhancing Enzymatic Stability and In Vitro Half-Life

A major hurdle for peptide therapeutics is their rapid degradation by proteases in vivo, leading to a short half-life. nih.gov Several strategies can be employed to protect the GPRP backbone from enzymatic cleavage.

Terminal Blocking: As discussed, C-terminal amidation and certain N-terminal modifications can block exopeptidases. nih.govnih.gov N-terminal acetylation or the attachment of moieties like polyethylene (B3416737) glycol (PEG) can sterically hinder aminopeptidases.

Incorporation of Unnatural Amino Acids: Replacing standard L-amino acids with their D-isomers at strategic positions can render peptide bonds unrecognizable to most proteases, which are stereospecific for L-amino acids. mdpi.com This can significantly increase the peptide's half-life. For example, incorporating a D-Proline could enhance stability while potentially maintaining the necessary conformational turn. nih.gov

Backbone Modification: Modifying the peptide bond itself (e.g., creating a thioamide or reduced amide bond) can also confer resistance to proteolysis.

PEGylation: Covalently attaching PEG chains to the peptide increases its hydrodynamic volume, which can reduce renal clearance and shield it from enzymatic attack, thereby extending its circulation time. mdpi.commdpi.com

The inherent structure of GPRP, with its multiple Gly-Pro motifs, may already provide some degree of stability. Collagen, which is rich in Gly-Pro-X sequences, is highly resistant to most proteases. nih.gov Peptides composed of repeating Gly-Pro-Hyp triplets show high stability in serum. nih.gov However, the N-terminal Gly makes the peptide a potential substrate for the Gly/N-degron pathway, and the Pro residues could be targeted by the Pro/N-degron pathway, highlighting potential degradation routes that could be addressed through rational design. nih.govnih.gov

Exploration of Conformational Constraints to Improve Activity

Linear peptides often exist as an ensemble of multiple conformations in solution, and only one of these may be the "bioactive" conformation. This conformational flexibility can lead to a loss of entropy upon binding, which is energetically unfavorable. Constraining the peptide into its bioactive shape can pre-pay this entropic penalty, leading to enhanced binding affinity and potentially improved selectivity. nih.gov

Cyclization: Connecting the peptide's N- and C-termini (head-to-tail cyclization) or linking amino acid side chains can create a rigid cyclic structure. mdpi.com For GPRP, cyclization could lock the peptide into the β-turn conformation believed to be necessary for binding, potentially increasing its potency. Cyclic Glycine-Proline (cGP) itself is a known bioactive molecule with high stability. nih.govwikipedia.org

Peptide Stapling: This technique involves introducing an all-hydrocarbon "staple" by cross-linking the side chains of two amino acids, typically to reinforce an α-helical structure. nih.govexplorationpub.com While GPRP is too short to form a stable α-helix, similar cross-linking strategies could be adapted to stabilize β-turn structures. Stapled peptides often exhibit increased proteolytic resistance, enhanced target affinity, and improved cell permeability. explorationpub.comnih.gov

Incorporation of Rigid Amino Acids: Introducing conformationally restricted amino acid analogues, such as those with bicyclic structures, can limit the peptide's flexibility and favor a specific three-dimensional arrangement. nih.gov

By employing these strategies, it is possible to transform the parent Gly-Pro-Arg-Pro tetrapeptide into analogues with superior pharmacological profiles, making them more viable candidates for therapeutic development.

Correlation of Structural Dynamics with Biological Function

The biological function of the Gly-Pro-Arg-Pro tetrapeptide and its analogues is intrinsically linked to their three-dimensional structure and conformational dynamics. The peptide's primary role is as a competitive inhibitor of fibrin polymerization, a critical step in blood clot formation. This inhibitory action is achieved by mimicking the N-terminal sequence of the fibrin α-chain, specifically the "Gly-Pro-Arg" motif known as the 'A-knob'. This mimicry allows the peptide to bind to complementary sites, or 'a-holes', located in the D-domains of fibrinogen molecules, thereby preventing the natural "knob-hole" interactions required for fibrin monomers to assemble into a stable clot. nih.govechelon-inc.com

The precise correlation between the peptide's dynamic structure and its function is a subject of detailed molecular investigation. For the biologically active all-L isomer (Gly-L-Pro-L-Arg-L-Pro), crystallographic studies have revealed the static, bound conformation when interacting with the fibrinogen γ-chain polymerization pocket. nih.gov However, the peptide's behavior in solution and the dynamics of the binding process are crucial for its efficacy. Molecular dynamics (MD) simulations and Nuclear Magnetic Resonance (NMR) spectroscopy provide insight into the conformational landscape of the peptide. nih.gov

These studies show that the peptide is not rigid in an aqueous environment. The N-terminal Gly-Pro segment, in particular, exhibits significant flexibility. nih.gov This inherent dynamism is critical, as it allows the peptide to adopt a specific conformation that is optimal for fitting into the binding pocket of fibrinogen. The interaction is primarily mediated by electrostatic forces, where the positively charged guanidinium group of the arginine residue forms a key salt bridge within the binding pocket, and the peptide's backbone aligns to establish crucial hydrogen bonds. nih.gov The proline residues impose constraints on the peptide backbone, inducing turns that are essential for orienting the critical glycine and arginine residues correctly for binding.

The Impact of Stereochemistry on Structural Dynamics and Function

The specific compound H-Gly-DL-Pro-DL-Arg-DL-Pro-OH indicates a mixture of stereoisomers, where the proline and arginine residues can be in either the L- or D-configuration. This has profound implications for the peptide's structure and function. Biological systems, particularly protein-peptide binding interactions, are highly stereospecific. quora.combiomedgrid.com The binding site ('a-hole') on fibrinogen is chiral and has evolved to recognize the specific geometry of the natural, all-L amino acid 'A-knob'.

The incorporation of a D-amino acid into a peptide chain inverts the local geometry at the α-carbon. nih.gov This forces the amino acid side chain and the peptide backbone into a mirrored orientation compared to the L-isomer. Consequently, a peptide containing a D-amino acid cannot adopt the same three-dimensional conformation as its all-L counterpart. nih.govpsu.edu

For the Gly-Pro-Arg-Pro sequence, this means:

Gly-D-Pro-L-Arg-L-Pro: The presence of D-Pro would alter the backbone turn, likely misaligning the crucial Arg residue.

Gly-L-Pro-D-Arg-L-Pro: The D-Arg side chain would project in a different direction, preventing it from forming the necessary electrostatic interactions within the binding pocket.

Mixed Isomers: A mixture containing various combinations of D-Pro and D-Arg would consist of a heterogeneous population of peptides, each with a different, and likely less active, conformation.

While specific experimental data on the structural dynamics of the H-Gly-DL-Pro-DL-Arg-DL-Pro-OH mixture is not available in the reviewed literature, fundamental principles of stereochemistry predict a significant reduction in biological activity compared to the pure Gly-L-Pro-L-Arg-L-Pro isomer. The precise fit required for effective binding would be disrupted, leading to lower binding affinity and weaker inhibition of fibrin polymerization.

Structure-Activity Relationship Data

Structure-activity relationship (SAR) studies on analogues of the all-L Gly-Pro-Arg-Pro peptide have underscored the importance of each residue for biological function. Modifications to the peptide can drastically alter its inhibitory potency.

Table 1: Structure-Activity Relationship of Gly-Pro-Arg-Pro Analogues

This table is interactive. Click on headers to sort.

Analogue Modification Relative Activity/Effect Reference(s)
Gly-Pro-Arg-Pro (GPRP) Reference Peptide Baseline activity (100%) nih.gov
Gly-Pro-Arg-Phe(4-NH2) Proline at position 4 replaced with 4-amino-Phenylalanine 22% of GPRP activity nih.gov
Gly-Pro-Arg-Pro-Phe(4-NH2) C-terminal extension with 4-amino-Phenylalanine 105% of GPRP activity nih.gov
Gly-His-Arg-Pro (GHRP) Proline at position 2 replaced with Histidine Binds more weakly to fibrinogen than GPRP core.ac.uk
Gly-Pro-Gly-Gly (GPGG) Arg-Pro at positions 3 and 4 replaced with Gly-Gly Does not bind to fibrinogen; no effect on cross-linking nih.gov
Gly-Pro (GP) Dipeptide fragment Does not bind to fibrinogen; no effect on cross-linking nih.gov
Chl-Pro-Arg-Pro Glycine at position 1 replaced with Chlorambucil ~20 times more potent inhibitor of fibrin aggregation than GPRP nih.gov

Table 2: Conceptual Impact of Stereoisomers on GPRP Activity

This table presents a theoretical extrapolation based on established stereochemical principles, as direct experimental data for these specific isomers was not found.

Peptide Stereoisomer Expected Conformational Change Predicted Biological Activity Rationale
Gly-L-Pro-L-Arg-L-Pro Biologically active conformation High Mimics the natural fibrin 'A-knob' and fits the chiral binding pocket. nih.gov
Gly-D-Pro-L-Arg-L-Pro Altered backbone turn at position 2 Very Low / Inactive Incorrect orientation of subsequent residues for binding. nih.govpsu.edu
Gly-L-Pro-D-Arg-L-Pro Inverted orientation of the critical Arg side chain Very Low / Inactive Inability to form key electrostatic interactions in the binding pocket. nih.govpsu.edu

Future Research Trajectories for Gly Pro Arg Pro Tetrapeptide Investigations

Integration of Advanced Omics Technologies in Peptide Research

The advent of high-throughput omics technologies offers an unprecedented opportunity to elucidate the systemic effects of the Gly-Pro-Arg-Pro tetrapeptide. Future research will move beyond isolated in vitro studies to a more holistic understanding of the peptide's influence on cellular and organismal systems.

Proteomics: Mass spectrometry-based proteomics will be instrumental in identifying the full spectrum of protein interaction partners for the Gly-Pro-Arg-Pro tetrapeptide. This will allow researchers to map the protein-protein interaction networks modulated by the peptide, revealing novel pathways and cellular processes it may influence beyond its known role in coagulation. frontiersin.org

Transcriptomics: Next-generation sequencing (NGS) of RNA (RNA-Seq) can provide a comprehensive snapshot of the changes in gene expression induced by the tetrapeptide. metwarebio.comnih.govmdpi.com This will help to understand the downstream cellular responses to peptide binding and signaling, potentially uncovering regulatory roles in gene expression. For instance, studies on the related tripeptide Pro-Gly-Pro have already demonstrated its influence on the transcriptome in the context of ischemic brain injury. researchgate.net

Metabolomics: By analyzing the global metabolic profile of cells or tissues upon exposure to the Gly-Pro-Arg-Pro tetrapeptide, metabolomics can reveal alterations in metabolic pathways. This could uncover previously unknown roles of the peptide in cellular metabolism and energy regulation.

Table 1: Integration of Omics Technologies in Gly-Pro-Arg-Pro Research

Omics Technology Application in Gly-Pro-Arg-Pro Research Potential Insights
Proteomics Identification of direct and indirect protein binding partners. Elucidation of novel protein-protein interaction networks and signaling pathways.
Transcriptomics Analysis of global gene expression changes in response to the peptide. Understanding of downstream cellular responses and regulatory functions. researchgate.net
Metabolomics Profiling of metabolic changes induced by the peptide. Discovery of roles in cellular metabolism and bioenergetics.

Development of Novel Biophysical and Bioanalytical Probes

To dissect the molecular interactions of the Gly-Pro-Arg-Pro tetrapeptide with greater precision, the development and application of novel biophysical and bioanalytical probes are essential. These tools will enable real-time and quantitative analysis of binding kinetics, conformational changes, and localization within complex biological environments.

Fluorescence Resonance Energy Transfer (FRET): The development of FRET-based probes, where the Gly-Pro-Arg-Pro peptide is labeled with a donor fluorophore and its binding partner with an acceptor, will allow for the sensitive detection and quantification of their interaction in living cells. pnas.org This can provide dynamic information about the binding and dissociation events in a physiological context.

Surface Plasmon Resonance (SPR): Advanced SPR techniques will facilitate the detailed kinetic analysis of the peptide's interaction with its binding partners. researchgate.netnih.govwashington.edunih.gov By immobilizing the peptide or its target on a sensor chip, researchers can obtain precise measurements of association and dissociation rate constants, providing a deeper understanding of the binding affinity and specificity.

Advanced NMR Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like 15N-NMR, will continue to be a cornerstone for elucidating the three-dimensional structure and dynamics of the Gly-Pro-Arg-Pro peptide and its complexes with binding partners. pharmaceuticalconferences.comnih.govnih.govazom.com These advanced NMR methods can reveal subtle conformational changes upon binding that are crucial for function.

Table 2: Advanced Probes for Studying Gly-Pro-Arg-Pro Interactions

Probe/Technique Principle Application to Gly-Pro-Arg-Pro
FRET Non-radiative energy transfer between two fluorophores in close proximity. Real-time monitoring of peptide-protein interactions in living cells. pnas.org
SPR Detection of changes in the refractive index at a sensor surface upon binding. Quantitative analysis of binding kinetics (on/off rates) and affinity. researchgate.netnih.govwashington.edunih.gov
Advanced NMR Exploitation of the magnetic properties of atomic nuclei to determine molecular structure and dynamics. High-resolution structural analysis of the peptide and its complexes. pharmaceuticalconferences.comnih.govnih.govazom.com

Refinement of Computational Models for Predictive Design

Computational modeling is becoming an indispensable tool in peptide research, enabling the prediction of structure, function, and binding properties, thereby guiding experimental design. Future research will focus on refining these models for greater accuracy and predictive power in the context of the Gly-Pro-Arg-Pro tetrapeptide.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods, which combine the accuracy of quantum mechanics for the reactive or binding site with the efficiency of molecular mechanics for the surrounding environment, will provide a more detailed and accurate picture of the electronic interactions governing the peptide's binding. uiuc.edunih.govarxiv.orgnih.govresearchgate.net This can be particularly useful for understanding the precise nature of the forces involved in its interaction with fibrinogen.

Machine Learning and Artificial Intelligence (AI): The application of machine learning and AI algorithms will revolutionize the design of novel Gly-Pro-Arg-Pro analogs with enhanced or modified properties. nih.govfrontiersin.orgmdpi.comyoutube.com By training models on large datasets of peptide sequences and their corresponding activities, it will be possible to predict the functional consequences of specific amino acid substitutions, leading to the in silico design of peptides with desired characteristics.

Enhanced Molecular Dynamics (MD) Simulations: Advanced MD simulation techniques will allow for the exploration of the conformational landscape of the Gly-Pro-Arg-Pro tetrapeptide and its dynamic behavior upon interaction with its targets over longer timescales. This will provide insights into the mechanisms of binding and the role of conformational flexibility in its function. researchgate.netnih.govresearchgate.net

Table 3: Computational Approaches for Gly-Pro-Arg-Pro Investigation

Modeling Technique Description Future Application for Gly-Pro-Arg-Pro
QM/MM A hybrid method combining quantum mechanics and molecular mechanics. Detailed analysis of electronic interactions at the binding interface. uiuc.edunih.govarxiv.orgnih.govresearchgate.net
Machine Learning/AI Algorithms that learn from data to make predictions or decisions. Predictive design of novel peptide analogs with tailored properties. nih.govfrontiersin.orgmdpi.comyoutube.com
Enhanced MD Simulations Advanced simulation methods to explore molecular motion and conformational changes. Understanding the dynamic behavior and binding mechanisms of the peptide. researchgate.netnih.govresearchgate.net

Exploration of Unconventional Mechanistic Roles and Interactions

While the role of the Gly-Pro-Arg-Pro tetrapeptide in fibrin (B1330869) polymerization is well-established, future research is likely to uncover unconventional mechanistic roles and interactions that extend beyond this primary function.

Epigenetic Modulation: Emerging evidence suggests that peptides can influence epigenetic modifications, such as DNA methylation and histone acetylation. nih.gov Future studies could investigate whether the Gly-Pro-Arg-Pro tetrapeptide or its metabolites can exert such effects, potentially linking its activity to the regulation of gene expression at an epigenetic level.

Modulation of Protein-Protein Interaction Networks: The tetrapeptide may act as a modulator of larger protein-protein interaction (PPI) networks. frontiersin.orgnih.govmdpi.com By binding to a key protein, it could allosterically influence its interactions with other proteins, thereby affecting entire signaling cascades or cellular processes. Future research will aim to map these broader network effects.

Interaction with Non-Protein Biomolecules: Investigations could also explore the potential interactions of the Gly-Pro-Arg-Pro tetrapeptide with other classes of biomolecules, such as nucleic acids or lipids. Such interactions could reveal entirely new biological functions for this peptide. For instance, the peptide ACTH(6-9)-Pro-Gly-Pro has been shown to influence free-radical oxidation processes. cyberleninka.ruresearchgate.net

Cellular Signaling: The peptide may play a role in cellular signaling pathways. For example, the related tripeptide Gly-Pro-Glu has been shown to be associated with changes in inflammation and insulin-like growth factor (IGF)-I signaling. mdpi.com Future investigations could explore similar roles for the Gly-Pro-Arg-Pro tetrapeptide.

Table 4: Unconventional Research Avenues for Gly-Pro-Arg-Pro

Research Area Focus Potential Discovery
Epigenetics Investigation of the peptide's influence on DNA and histone modifications. A role in the epigenetic regulation of gene expression. nih.gov
PPI Networks Mapping the broader effects of the peptide on protein interaction networks. Identification of the peptide as a modulator of complex cellular pathways. frontiersin.orgnih.govmdpi.com
Non-Protein Interactions Exploration of binding to nucleic acids, lipids, or other biomolecules. Discovery of novel biological targets and functions.
Cellular Signaling Examination of the peptide's impact on intracellular signaling cascades. Uncovering roles in cell communication and regulation. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing H-Gly-DL-Pro-DL-Arg-DL-Pro-OH·CH₃CO₂H with racemic DL-amino acids?

  • Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Racemic DL-Pro and DL-Arg residues require careful enantiomeric control via chiral auxiliaries or kinetic resolution .
  • Challenges : Monitor racemization during coupling steps using HPLC with chiral columns (e.g., Chiralpak® IA) to verify stereochemical integrity .
  • Safety : Follow OSHA HCS guidelines (e.g., skin/eye protection, respiratory masks) due to hazards associated with DL-Proline intermediates (e.g., H315, H319) .

Q. How can researchers characterize the purity and stability of this compound under varying pH conditions?

  • Analytical Workflow :

  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) coupled with ESI-MS for molecular weight confirmation .
  • Stability : Accelerated stability studies at pH 2–9 (37°C, 72 hrs), monitored via UV-Vis spectroscopy (λ = 220 nm for peptide bonds) and LC-MS for degradation products .
    • Data Interpretation : Peptide aggregation or acetic acid dissociation (CH₃CO₂H counterion) may alter stability; compare with NMR data (e.g., ¹³C shifts for acetate protons) .

Q. What safety protocols are essential for handling DL-Proline-containing intermediates?

  • Contradiction Analysis : MedChemExpress classifies DL-Proline as hazardous (H315, H319) , while Gold Biotechnology reports no GHS hazards .
  • Recommendations :

  • Cross-reference SDS sheets and conduct in-house risk assessments.
  • Default to stringent PPE (gloves, goggles, fume hood) and emergency measures (e.g., eye rinsing protocols per ).

Advanced Research Questions

Q. How does the racemic DL configuration impact the compound’s biological activity compared to enantiopure L/D forms?

  • Experimental Design :

  • Synthesize enantiopure analogs (L-Pro/L-Arg vs. D-Pro/D-Arg) using asymmetric catalysis .
  • Compare bioactivity via cell-based assays (e.g., receptor binding affinity) or enzymatic degradation studies (e.g., trypsin digestion kinetics) .
    • Data Analysis : Use circular dichroism (CD) to correlate stereochemistry with secondary structure (e.g., α-helix vs. random coil) .

Q. What strategies resolve contradictions in stability data between theoretical predictions and experimental observations?

  • Case Study : If computational models (e.g., molecular dynamics) predict acetate counterion dissociation at pH 5, but experimental LC-MS shows stability:

  • Validate via ¹H NMR titration (monitor acetate proton signals at δ 1.9–2.1 ppm) .
  • Re-evaluate force field parameters in simulations to account for solvent effects .

Q. How can researchers design degradation studies to identify byproducts in complex biological matrices?

  • Workflow :

  • Incubate the compound in simulated physiological fluids (e.g., PBS with protease cocktails).
  • Use high-resolution mass spectrometry (HRMS) with MSE data-independent acquisition to detect low-abundance fragments .
  • Map degradation pathways using bioinformatics tools (e.g., Mascot or Skyline for peptide fragment identification) .

Data Contradiction Analysis

Q. Why do SDS sheets for DL-Proline intermediates conflict in hazard classification?

  • Root Cause : Supplier-specific risk thresholds (e.g., MedChemExpress adheres to OSHA HCS, while Gold Biotechnology uses alternate criteria) .
  • Resolution :

  • Consult OSHA’s Hazard Communication Standard (29 CFR 1910) for regulatory alignment.
  • Perform acute toxicity assays (e.g., OECD 423 for oral toxicity) to generate lab-specific data .

Methodological Tables

Parameter Technique Key Metrics Reference
Stereochemical PurityChiral HPLCRetention time, enantiomeric excess (%)
Stability (pH 7.4)LC-MS/MSDegradation half-life (t₁/₂)
Counterion Interaction¹³C NMRChemical shift (δ) of acetate protons

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.